AZ683 was developed as part of research aimed at targeting the colony-stimulating factor 1 receptor, which plays a crucial role in the survival and proliferation of microglia. The compound is classified as a small molecule drug, specifically within the category of kinase inhibitors. Its chemical structure is characterized by a quinoline core substituted with an amido and an anilino group, which contribute to its biological activity.
The synthesis of AZ683 involves several key steps, primarily focused on the introduction of the appropriate functional groups onto the quinoline scaffold. The compound is synthesized through a series of reactions that include:
AZ683 has a molecular formula of C_16H_15ClN_2O and a molecular weight of 288.76 g/mol. The structure features:
Property | Value |
---|---|
Molecular Weight | 288.76 g/mol |
LogP (cLogP) | 3.1 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 8 |
Solubility | >128 µg/mL |
AZ683 undergoes various chemical reactions that are crucial for its biological activity:
The mechanism by which AZ683 exerts its effects involves competitive inhibition of the colony-stimulating factor 1 receptor. By binding to this receptor, AZ683 prevents its activation by endogenous ligands, leading to:
The selectivity of AZ683 for the colony-stimulating factor 1 receptor over other kinases (with >250-fold selectivity) underscores its potential as a therapeutic agent with minimized off-target effects .
AZ683 exhibits several notable physical and chemical properties that influence its pharmacokinetic profile:
These properties are critical for ensuring effective delivery to target tissues while minimizing systemic toxicity.
AZ683 has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3